molecular formula C11H12N2O2 B13002733 methyl 1,3-dimethyl-1H-indazole-6-carboxylate

methyl 1,3-dimethyl-1H-indazole-6-carboxylate

Cat. No.: B13002733
M. Wt: 204.22 g/mol
InChI Key: OANIZSQPDFCHBB-UHFFFAOYSA-N
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Description

Methyl 1,3-dimethyl-1H-indazole-6-carboxylate is a heterocyclic compound belonging to the indazole family Indazoles are known for their diverse biological activities and are often used in medicinal chemistry for drug development

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 1,3-dimethyl-1H-indazole-6-carboxylate typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the reaction of 2-azidobenzaldehydes with amines, followed by cyclization to form the indazole ring . Transition metal-catalyzed reactions, such as those using copper or silver, are also employed to facilitate the formation of the indazole core .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 1,3-dimethyl-1H-indazole-6-carboxylate can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as lithium aluminum hydride, and various electrophiles and nucleophiles for substitution reactions .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions can introduce functional groups like halogens, alkyl, or aryl groups onto the indazole ring .

Mechanism of Action

The mechanism of action of methyl 1,3-dimethyl-1H-indazole-6-carboxylate involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes, receptors, or other proteins, modulating their activity and leading to various biological effects . The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Methyl 1,3-dimethyl-1H-indazole-6-carboxylate is unique due to its specific substitution pattern on the indazole ring, which can influence its chemical reactivity and biological activity. The presence of methyl groups at positions 1 and 3 can affect the compound’s electronic properties and steric interactions, distinguishing it from other similar indazole derivatives .

Properties

Molecular Formula

C11H12N2O2

Molecular Weight

204.22 g/mol

IUPAC Name

methyl 1,3-dimethylindazole-6-carboxylate

InChI

InChI=1S/C11H12N2O2/c1-7-9-5-4-8(11(14)15-3)6-10(9)13(2)12-7/h4-6H,1-3H3

InChI Key

OANIZSQPDFCHBB-UHFFFAOYSA-N

Canonical SMILES

CC1=NN(C2=C1C=CC(=C2)C(=O)OC)C

Origin of Product

United States

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